2-Hexenyl phenylacetate
Overview
Description
2-Hexenyl phenylacetate, also known as [(Z)-hex-3-enyl] 2-phenylacetate, is a chemical compound with the CAS Registry Number 42436-07-7 . It is often used in the fragrance industry due to its banana-like scent .
Molecular Structure Analysis
The molecular formula of this compound is C14H18O2 . Its average mass is 218.292 Da and its monoisotopic mass is 218.130676 Da .Scientific Research Applications
Anticancer Properties
2-Hexenyl phenylacetate, a derivative of phenylacetate, has shown promise in cancer research. Phenylacetate inhibits isoprenoid biosynthesis and suppresses the growth of various tumors, including pancreatic carcinoma, by blocking mevalonate pyrophosphate decarboxylase. This action results in reversible in vitro growth arrest and systemic treatment of nude mice bearing heterotopic human pancreatic carcinoma led to significant growth inhibition of tumors without host toxicity (Harrison et al., 1998).
Potential in Treating Neuroectodermal Tumors
Further studies have indicated that phenylacetate can induce cytostasis and reverse malignant properties in cultured human glioblastoma cells. This effect is achieved at pharmacological concentrations well tolerated in humans, making it a potential therapeutic agent for malignant gliomas and other neoplasms (Samid et al., 1994).
Role in Inducing Tumor Cell Maturation
Phenylacetate has been found effective in inducing tumor cell maturation. It induces rapid decline of myc oncogene expression followed by growth arrest and differentiation in leukemia cells and mesenchymal cultures. Its efficacy, coupled with the absence of cytotoxic and carcinogenic effects, makes it an attractive candidate for cancer intervention (Samid et al., 1992).
Efficacy in Brain Tumors
In experimental brain tumor models in rats, continuous administration of phenylacetate led to growth inhibition, tumor maturation, and extended survival. This finding supports its potential role in treating brain tumors, as it induces differentiation at clinically achievable concentrations (Ram et al., 1994).
Use in Hematopoietic Disorders
Phenylacetate has been shown to induce erythroid differentiation and fetal hemoglobin production in human leukemic cells. It effectively induces gamma globin gene expression and HbF biosynthesis, suggesting its utility in treating hematopoietic neoplasms and hemoglobinopathies (Samid et al., 1992).
Mechanism of Action
2-Hexenyl phenylacetate, also known as Phenylacetic Acid trans-2-Hexen-1-yl Ester, is an organic compound with the molecular formula C14H18O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s structurally related to phenylacetic acid, which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
Phenylacetate, a related compound, is known to be processed as coa thioesters . The aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive non-aromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin .
Biochemical Pathways
Phenylacetate, a related compound, is known to be involved in the phenylacetic acid (phac) degradation pathway . This pathway is characterized by the transformation of phenylacetate to phenylacetyl-coenzyme A (PACoA) .
Pharmacokinetics
It was found that the half-life of phenylacetate was between 55±18 min and 77±22 min depending on the dose . The clearance of phenylacetate was between 60±24 ml/min per m² and 66±33 ml/min per m² .
Biochemical Analysis
Biochemical Properties
It is known that phenylacetic acid, a related compound, plays a role in bacterial catabolism of aromatic compounds It’s plausible that 2-Hexenyl Phenylacetate may interact with similar enzymes and proteins in biochemical reactions
Cellular Effects
Phenylacetic acid, a structurally similar compound, has been shown to have effects on various types of cells . It’s possible that this compound may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenylacetic acid, a related compound, is known to be involved in the bacterial catabolism of aromatic compounds . It’s possible that this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
[(E)-hex-2-enyl] 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAPGDXGHDYGP-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887180 | |
Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-78-8, 71605-86-2 | |
Record name | (2E)-2-Hexen-1-yl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68133-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071605862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, (2E)-2-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexenyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-hex-2-enyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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